molecular formula C9H6BrNO6 B12487452 2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid

2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid

Cat. No.: B12487452
M. Wt: 304.05 g/mol
InChI Key: JVLDXYUWZWVKGS-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid is an organic compound characterized by the presence of an acetyloxy group, a bromine atom, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid typically involves multiple steps, starting from a suitable benzoic acid derivative. One common method involves the bromination of 3-nitrobenzoic acid to introduce the bromine atom at the 5-position. This is followed by acetylation to introduce the acetyloxy group at the 2-position. The reaction conditions often include the use of bromine or a brominating agent, acetic anhydride, and a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

Scientific Research Applications

2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The acetyloxy group can act as a prodrug moiety, releasing the active compound upon hydrolysis. The bromine and nitro groups can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the acetyloxy group allows for potential prodrug applications, while the bromine and nitro groups provide sites for further chemical modifications .

Properties

Molecular Formula

C9H6BrNO6

Molecular Weight

304.05 g/mol

IUPAC Name

2-acetyloxy-5-bromo-3-nitrobenzoic acid

InChI

InChI=1S/C9H6BrNO6/c1-4(12)17-8-6(9(13)14)2-5(10)3-7(8)11(15)16/h2-3H,1H3,(H,13,14)

InChI Key

JVLDXYUWZWVKGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O

Origin of Product

United States

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